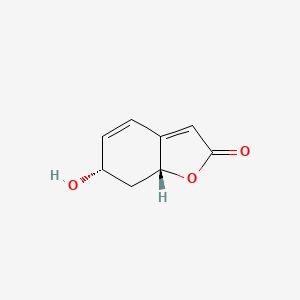

Menisdaurilide

Beschreibung

2(6H)-Benzofuranone, 7,7a-dihydro-6-hydroxy-, (6S,7aR)- has been reported in Fumaria barnolae, Campylospermum reticulatum, and other organisms with data available.

from Ouratea reticulata structure in first source

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

67765-59-7 |

|---|---|

Molekularformel |

C8H8O3 |

Molekulargewicht |

152.15 g/mol |

IUPAC-Name |

(6S,7aR)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one |

InChI |

InChI=1S/C8H8O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-3,6-7,9H,4H2/t6-,7-/m1/s1 |

InChI-Schlüssel |

RAXNUTINVDSFEU-RNFRBKRXSA-N |

Isomerische SMILES |

C1[C@@H](C=CC2=CC(=O)O[C@@H]21)O |

Kanonische SMILES |

C1C(C=CC2=CC(=O)OC21)O |

Andere CAS-Nummern |

67765-59-7 |

Synonyme |

menisdaurilide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Menisdaurilide: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurilide, a naturally occurring bicyclic butenolide, has garnered interest within the scientific community for its potential as a scaffold in the synthesis of complex alkaloids and for its own inherent biological activities. This document provides a comprehensive overview of the known natural sources of Menisisdaurilide and its glycosidic precursor, Menisdaurin. Detailed experimental protocols for its isolation are presented, alongside a summary of its cytotoxic effects on various cancer cell lines. Furthermore, this guide elucidates the proposed signaling pathway through which this compound exerts its apoptotic effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

This compound is primarily found in plants belonging to the Menispermaceae and Papaveraceae families. It can be isolated directly or obtained through the hydrolysis of its precursor, Menisdaurin. The table below summarizes the known natural sources of this compound and Menisdaurin.

| Compound | Plant Source | Family | Reference(s) |

| This compound | Dicentra spectabilis (Bleeding Heart) | Papaveraceae | [1] |

| Cocculus laurifolius | Menispermaceae | ||

| Menisdaurin | Menispermum dauricum | Menispermaceae | [2][3] |

| Flueggea virosa | Phyllanthaceae | [3] | |

| Ilex aquifolium (European Holly) | Aquifoliaceae | [3] | |

| Tiquilia canescens | Boraginaceae | [3] | |

| Saniculiphyllum guangxiens | Alseuosmiaceae | [2] |

Isolation Protocols

Two primary approaches exist for obtaining this compound: direct isolation from plant sources and isolation of its precursor, Menisdaurin, followed by hydrolysis.

Direct Isolation of this compound from Dicentra spectabilis

A rapid and direct protocol for the isolation of this compound from the aerial parts of Dicentra spectabilis has been reported.[1] While the full experimental details from the original publication are proprietary, a general workflow can be constructed based on standard phytochemical isolation techniques for butenolides.

Experimental Workflow:

Methodology:

-

Extraction: Dried and powdered aerial parts of Dicentra spectabilis are macerated with an organic solvent such as methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Analysis and Isolation: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and further purified by repeated column chromatography or preparative TLC to afford pure this compound.

Isolation of Menisdaurin and Subsequent Hydrolysis

This compound can also be obtained by the acid hydrolysis of its precursor, Menisdaurin.[2]

Experimental Workflow:

Methodology:

-

Extraction of Menisdaurin: The dried and powdered plant material (e.g., rhizomes of Menispermum dauricum) is extracted with an aqueous alcohol solution (e.g., 70% methanol). The extract is concentrated and subjected to a series of chromatographic steps, which may include column chromatography on resins like Diaion HP-20 followed by silica gel chromatography to isolate pure Menisdaurin.

-

Acid Hydrolysis: Pure Menisdaurin is subjected to acid hydrolysis, for instance, by heating with dilute sulfuric acid, to cleave the glycosidic bond and yield this compound.[2] The reaction mixture is then extracted with an organic solvent like ethyl acetate, and the organic layer is washed, dried, and concentrated to give this compound.

Biological Activity: Cytotoxicity and Apoptosis Induction

This compound has been shown to exhibit significant cytotoxic activity against a range of human cancer cell lines. This activity is primarily attributed to its ability to induce apoptosis.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| A549 | Lung Carcinoma | 1.5 - 6.8 | [4] |

| SK-OV-3 | Ovarian Cancer | 1.5 - 6.8 | [4] |

| SK-MEL-2 | Melanoma | 1.5 - 6.8 | [4] |

| HCT15 | Colon Adenocarcinoma | 1.5 - 6.8 | [4] |

| Various Tumor Cell Lines | - | Induces apoptosis at 10 µM | [1] |

Signaling Pathway of Apoptosis

The cytotoxic effect of this compound is mediated through the induction of apoptosis, a form of programmed cell death. While the precise molecular targets are still under investigation, the available evidence suggests the involvement of the intrinsic or mitochondrial pathway of apoptosis.

Proposed Signaling Pathway:

References

The Biosynthetic Pathway of Menisdaurilide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurilide, a key chiral building block in the synthesis of various bioactive alkaloids, originates from the cyanogenic glucoside Menisdaurin, found in plants of the Menispermum genus. While the complete enzymatic pathway for Menisdaurin biosynthesis remains to be fully elucidated, evidence suggests its core carbocyclic structure arises from the shikimate pathway, a central route in plant secondary metabolism. This technical guide synthesizes the current understanding of this compound's formation, detailing its precursor, the proposed biosynthetic origins, and its subsequent role as an intermediate in the biosynthesis of more complex alkaloids. Furthermore, this guide outlines the general experimental protocols employed in the elucidation of plant natural product pathways, providing a framework for future research into the specific enzymatic steps leading to this compound.

Introduction

This compound is an α,β-unsaturated γ-lactone that serves as a valuable precursor in the stereoselective synthesis of various alkaloids, particularly those belonging to the Securinega family. Its natural origin is tied to the cyanogenic glucoside Menisdaurin, which is found in plants such as Menispermum dauricum.[1][2] The conversion of Menisdaurin to this compound is a critical step, releasing the reactive aglycone that cyclizes to the more stable lactone structure. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel enzymes with applications in synthetic chemistry.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of its precursor, Menisdaurin, and the subsequent conversion of Menisdaurin to this compound.

Stage 1: Biosynthesis of Menisdaurin

The complete enzymatic pathway for Menisdaurin biosynthesis has not been experimentally determined. However, based on the structure of its aglycone, Menisdaurigenin, a plausible pathway can be proposed originating from the shikimate pathway, which is responsible for the synthesis of aromatic amino acids and other aromatic compounds in plants.[3][4][5] Cyanogenic glycosides are typically derived from amino acids.[6]

The proposed initial steps are as follows:

-

Shikimate Pathway: The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to eventually form chorismate.[4]

-

Formation of the Cyclohexene Core: Through a series of enzymatic modifications, likely involving cyclases, hydroxylases, and dehydrogenases, a chorismate-derived intermediate is likely converted into the dihydroxylated cyclohexene core of Menisdaurigenin.

-

Glycosylation and Cyanogenesis: The cyclohexene aglycone is then proposed to be glycosylated by a UDP-dependent glycosyltransferase (UGT) to attach a glucose molecule, forming a cyanogenic glucoside intermediate. The nitrile group is likely introduced from an amino acid precursor.

A simplified diagram of this proposed pathway is presented below.

Stage 2: Conversion of Menisdaurin to this compound

This compound is formed from Menisdaurin through hydrolysis, which can occur both chemically and enzymatically.[2][7]

-

Hydrolysis: The glycosidic bond in Menisdaurin is cleaved, releasing glucose and the aglycone, Menisdaurigenin. This reaction can be catalyzed by β-glucosidases.[2]

-

Cyclization: Menisdaurigenin is unstable in aqueous solutions and undergoes a spontaneous intramolecular cyclization (lactonization) to form the more stable α,β-unsaturated γ-lactone, this compound.[1][7]

Quantitative Data

Currently, there is a lack of published quantitative data regarding the enzyme kinetics and metabolite concentrations specifically for the this compound biosynthetic pathway. Future research should aim to populate the following data tables.

Table 1: Putative Enzyme Kinetics for Menisdaurin Biosynthesis

| Enzyme (Putative) | Substrate(s) | Product | Km (µM) | kcat (s-1) | Vmax (µmol/mg·min) | Optimal pH | Optimal Temp. (°C) |

|---|---|---|---|---|---|---|---|

| Chorismate Cyclase | Chorismate | Cyclohexene Intermediate | Data not available | Data not available | Data not available | Data not available | Data not available |

| Cyclohexene Hydroxylase | Cyclohexene Intermediate, NADPH | Dihydroxycyclohexene | Data not available | Data not available | Data not available | Data not available | Data not available |

| Glycosyltransferase (UGT) | Menisdaurigenin, UDP-Glucose | Menisdaurin | Data not available | Data not available | Data not available | Data not available | Data not available |

| β-glucosidase | Menisdaurin | Menisdaurigenin, Glucose | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Metabolite Concentrations in Menispermum dauricum

| Metabolite | Plant Tissue | Concentration (µg/g dry weight) | Developmental Stage | Growth Conditions |

|---|---|---|---|---|

| Menisdaurin | Leaves | Data not available | Vegetative | Field-grown |

| Menisdaurin | Stems | Data not available | Vegetative | Field-grown |

| Menisdaurin | Roots | Data not available | Vegetative | Field-grown |

| This compound | Leaves | Data not available | Vegetative | Field-grown |

| This compound | Stems | Data not available | Vegetative | Field-grown |

| this compound | Roots | Data not available | Vegetative | Field-grown |

Experimental Protocols for Pathway Elucidation

The elucidation of a plant natural product biosynthetic pathway, such as that of this compound, requires a multi-faceted approach combining modern 'omics' techniques with classical biochemical methods.[8][9][10]

Metabolite Profiling and Precursor Identification

-

Objective: To identify and quantify Menisdaurin, this compound, and potential intermediates in different tissues and developmental stages of Menispermum dauricum.

-

Methodology:

-

Sample Preparation: Harvest plant tissues (leaves, stems, roots) at various developmental stages. Lyophilize and grind the tissues to a fine powder.

-

Extraction: Perform solvent extraction, typically with methanol or ethanol, often followed by liquid-liquid partitioning to enrich for compounds of interest.

-

Analysis: Utilize Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) or High-Resolution Mass Spectrometry (HRMS) for the identification and quantification of metabolites.[11] Comparison with authentic standards of Menisdaurin and this compound is required for confirmation.

-

Isotope Labeling: Administer isotopically labeled precursors (e.g., 13C-labeled shikimic acid or amino acids) to plant tissues or cell cultures. Trace the incorporation of the label into Menisdaurin and this compound using MS or NMR to confirm the metabolic origin.

-

Candidate Gene Identification through Omics Approaches

-

Objective: To identify candidate genes encoding the enzymes responsible for Menisdaurin biosynthesis.

-

Methodology:

-

Transcriptomics: Perform RNA-sequencing on tissues with high and low levels of Menisdaurin (as determined by metabolite profiling). Identify genes that are co-expressed with known pathway genes or whose expression patterns correlate with Menisdaurin accumulation.

-

Genomics: Sequence the genome of Menispermum dauricum. Search for genes homologous to known enzymes in related pathways (e.g., cyclases, hydroxylases, glycosyltransferases) from other plant species.

-

Chemoproteomics: Develop activity-based probes that mimic the structure of proposed intermediates. Use these probes to capture and identify interacting enzymes from plant protein extracts.[12]

-

In Vitro Functional Characterization of Candidate Enzymes

-

Objective: To confirm the catalytic activity of candidate enzymes identified through omics approaches.

-

Methodology:

-

Gene Cloning and Expression: Synthesize or clone the coding sequences of candidate genes into expression vectors. Express the recombinant proteins in a suitable host system (e.g., E. coli, yeast, or insect cells).

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., His-tag or GST-tag).

-

Enzyme Assays: Incubate the purified enzyme with the putative substrate(s) and necessary co-factors (e.g., NADPH, UDP-glucose). Monitor the formation of the expected product using UPLC-MS or HPLC. Determine enzyme kinetic parameters (Km, kcat, Vmax).

-

In Vivo Functional Validation

-

Objective: To confirm the role of a candidate gene in the biosynthesis of Menisdaurin within the plant.

-

Methodology:

-

Gene Silencing: Use Virus-Induced Gene Silencing (VIGS) to transiently suppress the expression of the candidate gene in Menispermum dauricum. Measure the resulting changes in the accumulation of Menisdaurin and this compound.

-

Gene Editing: Employ CRISPR/Cas9 technology to create stable knockout mutants of the candidate gene. Analyze the metabolic profile of the mutant plants to confirm the loss of Menisdaurin production.

-

Conclusion

This compound is a downstream product of the cyanogenic glucoside Menisdaurin. While its direct formation from Menisdaurin via hydrolysis is understood, the upstream biosynthetic pathway of Menisdaurin in Menispermum dauricum remains largely uncharacterized. The proposed origin from the shikimate pathway provides a logical starting point for future research. The application of modern multi-omics and synthetic biology approaches, as outlined in this guide, will be instrumental in identifying the specific enzymes and intermediates involved. A complete elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable biotechnological production of this compound and its valuable alkaloid derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Menisdaurin - Wikipedia [en.wikipedia.org]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of menisdaurigenin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Systems and synthetic biology for plant natural product pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wenglab.net [wenglab.net]

- 11. Buy Menisdaurin D (EVT-14217168) [evitachem.com]

- 12. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

Spectroscopic Profile of Menisdaurilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurilide, a naturally occurring butenolide, serves as a crucial chiral building block in the synthesis of various complex natural products, most notably the Securinega alkaloids.[1][2][3][4][5] Its structural elucidation and the ability to unequivocally identify it are paramount for its application in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols and a key synthetic workflow are also provided to aid researchers in their laboratory endeavors.

Spectroscopic Data of this compound

The structural characterization of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.60 | dd | 9.9, 2.5 |

| H-3 | 6.31 | d | 9.9 |

| H-α | 5.94 | s | |

| 6-OH | 5.55 | d | 6.3 |

| H-6 | 5.06 | ddd | 13.2, 4.9, 1.7 |

| H-4 | 4.48 | dd | 15.3, 5.7 |

| H-5 | 2.69 | dt | 10.5, 5.1 |

| H-5' | 1.42 | dt | 13.3, 10.4 |

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon (C) | Chemical Shift (δ, ppm) |

| C-2 | 173.48 |

| C-3a | 164.91 |

| C-5 | 146.53 |

| C-4 | 119.28 |

| C-3 | 110.52 |

| C-7a | 78.29 |

| C-6 | 65.72 |

Solvent: DMSO-d₆, Spectrometer Frequency: 151 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | m/z | Formula | Ion |

| ESI-MS | Negative | 151 | C₈H₈O₃ | [M-H]⁻ |

Infrared (IR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of natural products like this compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz).

-

¹H NMR: Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of polar natural products.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured. Data can be acquired in either positive or negative ion mode.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Synthetic Workflow: Synthesis of Allosecurinine from this compound

This compound is a key precursor in the asymmetric synthesis of allosecurinine, a member of the Securinega alkaloid family.[1][2][3][4][5] The following diagram illustrates the key transformation in this synthetic route.

Caption: Key steps in the synthesis of allosecurinine from this compound.

This synthetic strategy highlights the utility of this compound as a chiral starting material. The key step involves a diastereoselective vinylogous Mannich reaction between the silyl enol ether derivative of this compound and an iminium ion intermediate.[4] This reaction sets the stereochemistry for the subsequent cyclization and transformation steps leading to the final allosecurinine product.[1][2]

Conclusion

The spectroscopic data presented in this guide provide a robust foundation for the identification and characterization of this compound. The detailed NMR and MS data, along with the outlined experimental protocols, offer valuable resources for researchers working with this important natural product. Furthermore, the illustrated synthetic workflow underscores the significance of this compound as a versatile building block in the total synthesis of complex alkaloids, paving the way for further advancements in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diastereoselective synthesis of allosecurinine and viroallosecurinine from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diastereoselective synthesis of allosecurinine and viroallosecurinine from this compound. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Menisdaurilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurilide is a naturally occurring butenolide that has garnered significant interest within the scientific community due to its intriguing biological activities, including its potential as an apoptosis-inducing agent. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its mechanism of action in inducing programmed cell death. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound, with the chemical name (6S,7aR)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one, is a white crystalline powder.[1] Its fundamental physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [1][2][3] |

| Molecular Weight | 152.15 g/mol | [1][2][3][4][5] |

| CAS Number | 67765-59-7 | [1][2][3][4][5] |

| Appearance | Powder | [1] |

| Melting Point of (+)-Menisdaurilide p-nitrobenzoate | 202-205 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C=O stretching: A strong absorption peak around 1740-1760 cm⁻¹ corresponding to the lactone carbonyl group.

-

C=C stretching: Peaks in the 1600-1680 cm⁻¹ region due to the double bonds in the ring structure.

-

C-O stretching: Absorptions in the 1000-1300 cm⁻¹ range for the C-O bonds of the ester and alcohol.

1.1.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would typically show a molecular ion peak [M+H]⁺ at m/z 153.05, corresponding to the protonated molecule.

Experimental Protocols

Isolation of this compound from Dicentra spectabilis

A rapid and direct protocol for the isolation of this compound from the commercial specimens of Dicentra spectabilis (Bleeding Heart) has been described. The general workflow is as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FasL-triggered death of Jurkat cells requires caspase 8-induced, ATP-dependent cross-talk between Fas and the purinergic receptor P2X(7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. beilstein-archives.org [beilstein-archives.org]

Menisdaurilide: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurilide is a naturally occurring butenolide that has garnered interest for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the current knowledge on the biological activity of this compound, with a focus on its apoptosis-inducing effects. This document summarizes available quantitative data, details experimental protocols, and visualizes relevant signaling pathways to serve as a resource for researchers in the fields of oncology and drug discovery.

Apoptosis-Inducing Activity

The primary biological activity attributed to this compound is the induction of apoptosis in human tumor cell lines. Research has demonstrated its pro-apoptotic effects at micromolar concentrations.

Quantitative Data

The apoptosis-inducing capacity of this compound has been quantified in human T-cell leukemia (Jurkat) and human colon adenocarcinoma (HT-29) cell lines. The following table summarizes the percentage of apoptotic cells observed over time following treatment with 10 µM this compound, as determined by Hoechst dye staining and fluorescence microscopy[1].

| Cell Line | Treatment Duration (hours) | Apoptotic Cells (%) |

| Jurkat | 24 | ~25 |

| 48 | ~45 | |

| 72 | ~60 | |

| HT-29 | 24 | ~20 |

| 48 | ~35 | |

| 72 | ~50 |

Data extracted and estimated from graphical representations in McNulty et al., 2007.[1]

Currently, comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound against a broader panel of cancer cell lines is not available in the public domain.

Experimental Protocols

The following protocol for assessing apoptosis is based on the methodology described in the primary literature[1].

Apoptosis Assay Protocol (Hoechst Staining)

-

Cell Culture and Treatment:

-

Culture Jurkat or HT-29 cells in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Seed cells in suitable culture vessels (e.g., 96-well plates or chamber slides).

-

Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control (e.g., DMSO).

-

Incubate the cells for various time points (e.g., 24, 48, and 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

-

Hoechst Staining:

-

Following treatment, remove the culture medium.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Stain the cells with a solution of Hoechst 33342 dye (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.

-

Wash the cells twice with PBS to remove excess dye.

-

-

Fluorescence Microscopy and Analysis:

-

Mount the slides with an anti-fade mounting medium.

-

Observe the cells using a fluorescence microscope with a UV filter.

-

Capture images from multiple random fields for each treatment condition.

-

Count the total number of cells and the number of apoptotic cells (characterized by condensed, brightly stained nuclei) in each field.

-

Calculate the percentage of apoptotic cells for each condition.

-

Signaling Pathways

While the precise molecular mechanism of this compound-induced apoptosis has not been fully elucidated, it is hypothesized to involve one or more of the established apoptosis signaling pathways. The diagrams below illustrate the general intrinsic and extrinsic apoptosis pathways.

Figure 1. The intrinsic (mitochondrial) apoptosis pathway.

Figure 2. The extrinsic (death receptor) apoptosis pathway.

The specific involvement of key apoptosis regulators, such as caspases (e.g., caspase-3, -8, -9) and members of the Bcl-2 protein family, in this compound-induced cell death has not yet been reported.

Anti-Inflammatory Activity

To date, there is no publicly available scientific literature describing the screening of this compound for anti-inflammatory activity. Therefore, its potential effects on key inflammatory pathways, such as the NF-κB signaling cascade or the activity of cyclooxygenase (COX) enzymes, remain unknown.

Figure 3. General overview of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound demonstrates clear apoptosis-inducing activity in cancer cell lines, positioning it as a compound of interest for further oncological research. However, significant gaps in our understanding of its biological activity remain. Future research should focus on:

-

Determining the IC50 values of this compound against a diverse panel of human cancer cell lines to establish its potency and selectivity.

-

Elucidating the molecular mechanism of this compound-induced apoptosis, including the identification of the specific signaling pathways and key protein mediators (e.g., caspases, Bcl-2 family members) involved.

-

Screening for anti-inflammatory activity to explore other potential therapeutic applications of this compound.

Addressing these research questions will be crucial in fully characterizing the pharmacological profile of this compound and evaluating its potential for development as a therapeutic agent.

References

Unveiling the Pro-Apoptotic Power of Menisdaurilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurilide, a naturally occurring butenolide, has demonstrated the ability to induce apoptosis in human tumor cell lines, positioning it as a compound of interest in the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of the apoptosis-inducing mechanism of this compound, drawing from available data and insights from structurally related compounds. While the precise molecular pathway remains an active area of investigation, this document synthesizes the existing knowledge to support further research and drug development efforts.

Core Mechanism of Action: Induction of Apoptosis

This compound has been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines. Initial studies have confirmed its apoptotic activity in human colon adenocarcinoma (HT-29) and human T-cell leukemia (Jurkat) cells at a concentration of 10 µM. Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. By activating this intrinsic cell death program, this compound selectively eliminates tumor cells.

Quantitative Data Summary

To date, specific quantitative data on the apoptotic effects of this compound is limited. The following table summarizes the known activity and provides a template for future quantitative characterization.

| Parameter | Cell Line | Value | Reference |

| Apoptosis Induction Concentration | HT-29, Jurkat | 10 µM | [1] |

| IC50 (Hypothetical) | e.g., MCF-7 | Data not available | |

| Caspase-3 Activation (Fold Change) | Cell line dependent | Data not available | |

| Bax/Bcl-2 Ratio | Cell line dependent | Data not available |

Proposed Signaling Pathway

Based on studies of other butenolide compounds, a potential signaling pathway for this compound-induced apoptosis is proposed. It is hypothesized that this compound, like other butenolides, may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the expression of Bcl-2 family proteins and the activation of effector caspases.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the apoptosis-inducing mechanism of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT-29, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of this compound for a specified time.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Workflow:

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells using a lysis buffer provided in a commercial caspase assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 360/460 nm for fluorometric) using a plate reader.

-

Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Workflow:

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and determine the Bax/Bcl-2 ratio.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated apoptosis-inducing activity in cancer cells. While the complete molecular mechanism is yet to be fully elucidated, evidence from related butenolide compounds suggests the involvement of the intrinsic apoptotic pathway, potentially through the modulation of Bcl-2 family proteins and activation of caspases. Further research is imperative to confirm this proposed mechanism, identify the direct molecular targets of this compound, and explore its potential synergistic effects with other anticancer agents. The experimental protocols provided in this guide offer a robust framework for advancing our understanding of this potent pro-apoptotic compound.

References

Menisdaurilide: A Strategic Precursor in the Synthesis of Securinega Alkaloids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Securinega alkaloids, a family of structurally complex natural products, have long captivated synthetic chemists due to their potent biological activities, including their effects on the central nervous system. A key advancement in the synthesis of these valuable compounds has been the strategic use of menisdaurilide as a chiral precursor. This technical guide provides a comprehensive overview of the synthesis of Securinega alkaloids, with a particular focus on the pivotal role of this compound. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

The Securinega alkaloids are a diverse group of plant-derived secondary metabolites characterized by a unique tetracyclic core structure.[1][2] One of the most prominent members of this family is securinine, which has been investigated for its potent stimulant effects on the central nervous system, primarily through its action as a GABAA receptor antagonist.[3][4] The intricate bridged ring system and multiple stereocenters of these alkaloids present a formidable challenge for synthetic chemists.

A significant breakthrough in the enantioselective synthesis of Securinega alkaloids was the utilization of this compound, a naturally occurring butenolide, as a chiral starting material.[2][5] This approach, pioneered by the research groups of Busqué and de March, leverages the inherent stereochemistry of this compound to control the stereochemical outcome of the synthetic sequence, leading to the efficient and diastereoselective synthesis of key members of the Securinega family, such as allosecurinine and viroallosecurinine.[1][5]

This guide will delve into the specifics of this synthetic strategy, providing detailed experimental procedures, comprehensive data, and graphical representations of the key transformations and biological mechanisms involved.

The Synthetic Pathway: From this compound to Allosecurinine

The total synthesis of allosecurinine from (+)-menisdaurilide is a testament to the strategic application of modern synthetic methodologies.[2][5] The key transformation is a vinylogous Mannich reaction, which efficiently constructs the core structure of the alkaloid with high diastereoselectivity.[5][6]

The overall synthetic workflow can be broken down into several key stages: preparation of the reactants, the crucial vinylogous Mannich reaction, and the subsequent cyclization and final transformations to yield the target alkaloid.

Key Synthetic Steps

The diastereoselective synthesis of allosecurinine from (+)-menisdaurilide involves a seven-step sequence with an overall yield of approximately 40%.[5] A pivotal step in this synthesis is the vinylogous Mannich reaction between a silyl dienol ether derived from this compound and a cyclic N-acyliminium ion precursor.[6]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of allosecurinine from (+)-menisdaurilide, including reaction yields and spectroscopic data for the final product.

Table 1: Reaction Yields for the Synthesis of Allosecurinine

| Step | Transformation | Product | Yield (%) |

| 1 | Silylation of (+)-Menisdaurilide | Silyl Dienol Ether | 95 |

| 2 | Vinylogous Mannich Reaction | Mannich Adduct | 85 |

| 3 | Desilylation | Diol | 92 |

| 4 | Mesylation | Dimesylate | 88 |

| 5 | Intramolecular N-alkylation | Tricyclic Intermediate | 75 |

| 6 | Deprotection | Amino alcohol | 90 |

| 7 | Lactonization | Allosecurinine | 80 |

| Overall | Allosecurinine | ~40 [5] |

Table 2: Spectroscopic Data for Allosecurinine

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.15 (t, J = 2.0 Hz, 1H), 5.85 (s, 1H), 3.40-3.30 (m, 1H), 3.25-3.15 (m, 1H), 2.95-2.80 (m, 2H), 2.40-2.20 (m, 2H), 2.10-1.90 (m, 3H), 1.80-1.60 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 174.5, 148.2, 121.8, 85.1, 65.2, 60.8, 54.3, 45.1, 35.2, 30.5, 28.7, 25.4, 22.9 |

| **IR (film) νₘₐₓ (cm⁻¹) ** | 2925, 1760, 1680, 1450, 1100 |

| High-Resolution Mass Spec (ESI) | m/z calculated for C₁₃H₁₆NO₂ [M+H]⁺: 218.1181, found: 218.1179 |

Note: The spectroscopic data presented are representative and should be cross-referenced with the original literature for detailed assignments.

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of allosecurinine.

General Procedure for the Vinylogous Mannich Reaction

To a solution of the silyl dienol ether of O-TBDPS protected this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added dropwise a solution of the N-Boc-2-methoxypiperidine (1.2 eq) in dichloromethane. The reaction mixture is stirred at -78 °C for 1 hour, after which triethylsilane (1.5 eq) and boron trifluoride diethyl etherate (1.5 eq) are added sequentially. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the vinylogous Mannich adduct.

General Procedure for Intramolecular N-alkylation and Lactonization

To a solution of the dimesylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (0.05 M) at -78 °C under an argon atmosphere is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) (2.5 eq) in tetrahydrofuran. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield allosecurinine.

Biological Activity and Signaling Pathway

Securinega alkaloids, particularly securinine, are known to exhibit significant biological activity, most notably as antagonists of the γ-aminobutyric acid (GABA) type A (GABAA) receptor.[3] GABAA receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the central nervous system.[7]

By blocking the GABAA receptor, securinine reduces the inhibitory effects of GABA, leading to increased neuronal excitability.[3] This mechanism of action is responsible for the observed convulsant and analeptic (stimulant) effects of the compound.[4]

Conclusion

The use of this compound as a chiral precursor has proven to be a highly effective strategy for the enantioselective synthesis of Securinega alkaloids. The vinylogous Mannich reaction serves as a powerful tool for the construction of the complex tetracyclic core of these natural products with excellent stereocontrol. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research and development in this area. A deeper understanding of the synthesis and biological activity of Securinega alkaloids holds significant promise for the discovery of new therapeutic agents targeting the central nervous system. Further exploration of the structure-activity relationships of synthetic analogs derived from this compound could lead to the development of novel modulators of GABAA receptor function with improved pharmacological profiles.

References

- 1. Diastereoselective synthesis of allosecurinine and viroallosecurinine from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Menisdaurilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Menisdaurilide, a naturally occurring butenolide, has garnered scientific interest due to its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential applications in oncology. While research is in its early stages, initial findings suggest a promising role for this compound in inducing apoptosis in cancer cells. This document aims to consolidate the available data, detail experimental approaches, and outline the known molecular interactions to facilitate further research and development.

Quantitative Data on Therapeutic Efficacy

The primary therapeutic application of this compound identified in the literature is its ability to induce apoptosis in human tumor cell lines. A key study has demonstrated this effect at a specific concentration, although a comprehensive dose-response analysis across multiple cell lines is not yet available.

| Compound | Cell Lines | Concentration | Effect | Citation |

| This compound | Human tumor cell lines | 10 µM | Induction of apoptosis | [1] |

| Aquilegiolide | Human tumor cell lines | 10 µM | Induction of apoptosis | [1] |

Note: The available literature does not currently provide more detailed quantitative data such as IC50 values or percentage of inhibition for this compound. The apoptosis-inducing activity has been described for both this compound and the related butenolide, Aquilegiolide, which was also found in Dicentra spectabilis.[1]

Experimental Protocols

While specific, detailed experimental protocols for the apoptosis assays performed with this compound are not extensively published, a general methodology can be inferred from standard practices in the field for assessing apoptosis.

1. Cell Culture and Treatment:

-

Human tumor cell lines (e.g., Jurkat, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

-

Cells are seeded at a predetermined density and allowed to adhere overnight.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture media to achieve the desired final concentration (e.g., 10 µM).[1]

-

A vehicle control (solvent only) is run in parallel.

-

Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

2. Apoptosis Assays (General Methodologies):

-

Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect early and late apoptosis.

-

After treatment, cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

The samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Caspase Activity Assays: Caspases are key mediators of apoptosis.

-

Cell lysates are prepared from treated and control cells.

-

A fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, or -9) is added to the lysates.

-

The cleavage of the substrate, which results in a fluorescent or colored product, is measured using a plate reader.

-

-

DNA Fragmentation Analysis (TUNEL Assay): This assay detects DNA breaks that occur during apoptosis.

-

Treated cells are fixed and permeabilized.

-

Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP are added to the cells.

-

TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

The fluorescent signal is detected by flow cytometry or fluorescence microscopy.

-

Signaling Pathways and Molecular Interactions

The precise signaling pathways through which this compound induces apoptosis have not been fully elucidated in the available literature. However, based on its classification as a butenolide and its observed biological activity, we can propose a potential logical workflow for investigating its mechanism of action.

Caption: Proposed experimental workflow to elucidate the apoptotic signaling pathway of this compound.

Future Directions:

The preliminary findings on this compound's pro-apoptotic activity warrant further in-depth investigation. Future research should focus on:

-

Broad-Spectrum Efficacy Screening: Determining the IC50 values of this compound across a diverse panel of cancer cell lines to identify sensitive cancer types.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways (e.g., intrinsic vs. extrinsic apoptosis pathways) and molecular targets of this compound. This would involve analyzing the expression and activation of key apoptotic proteins such as caspases, Bcl-2 family members, and death receptors.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity. This compound serves as a known precursor for the synthesis of various Securinega alkaloids, suggesting that its scaffold is amenable to chemical modification.[2][3][4]

This compound represents a promising natural product with demonstrated apoptosis-inducing activity in cancer cells. While the current body of research is limited, it provides a strong foundation for further exploration. This technical guide summarizes the existing knowledge and outlines a clear path for future research to fully characterize the therapeutic potential of this compound and its derivatives. The information presented here is intended to empower researchers and drug development professionals to advance this promising compound towards potential clinical applications.

References

- 1. Discovery of the apoptosis-inducing activity and high accumulation of the butenolides, this compound and aquilegiolide in Dicentra spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of High-Order and High-Oxidation State Securinega Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (+)-Menisdaurilide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of (+)-Menisdaurilide, a naturally occurring butenolide that serves as a key chiral building block in the synthesis of various biologically active compounds, notably the Securinega alkaloids. The methodology outlined is based on the first asymmetric synthesis reported by Busqué, de March, and coworkers, which utilizes an enantiopure monoketal of p-benzoquinone as the starting material.

Introduction

(+)-Menisdaurilide is a valuable chiral synthon due to its densely functionalized cyclohexane core and appended butenolide moiety. Its enantioselective synthesis is of significant interest to the synthetic community for enabling access to a range of complex natural products. The synthetic strategy presented herein proceeds via a key chiral monoketal derived from p-benzoquinone and (R,R)-hydrobenzoin, which effectively controls the stereochemistry of the subsequent transformations.

Overall Synthetic Strategy

The total synthesis of (+)-Menisdaurilide commences with the preparation of an enantiopure p-benzoquinone monoketal. This key intermediate undergoes a series of transformations including reduction, epoxidation, and lactonization to construct the bicyclic core of (+)-Menisdaurilide. The sequence of reactions is designed to control the stereochemistry at multiple chiral centers, culminating in the formation of the target molecule.

Caption: Overall workflow for the total synthesis of (+)-Menisdaurilide.

Data Presentation

Table 1: Summary of Reaction Steps and Yields

| Step | Transformation | Product | Yield (%) |

| 1 | Ketalization of p-benzoquinone with (R,R)-hydrobenzoin | (+)-(4'R,5'R)-4',5'-Diphenyl-1,4-dioxaspiro[5.5]undec-8-ene-7,10-dione | 95 |

| 2 | Stereoselective reduction of the enedione | (+)-(4'R,5'R,8S)-8-Hydroxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-one | 98 |

| 3 | Acetylation of the secondary alcohol | (+)-(4'R,5'R,8S)-8-Acetoxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-one | 99 |

| 4 | Epoxidation of the double bond | (+)-(4'R,5'R,8S,9S,10S)-9,10-Epoxy-8-acetoxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undecan-7-one | 85 |

| 5 | Hydrolysis of the ketal and acetate | (+)-(1S,4R,5S,6S)-1,5,6-Trihydroxycyclohex-2-en-1-yl acetate | 75 |

| 6 | Lactonization | (+)-Menisdaurilide | 61 |

Table 2: Spectroscopic Data for Key Intermediates and Final Product

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Optical Rotation [α]D (c, solvent) |

| (+)-(4'R,5'R,8S)-8-Hydroxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-one | 7.30-7.15 (m, 10H), 6.85 (d, J=10.2 Hz, 1H), 6.10 (dd, J=10.2, 2.0 Hz, 1H), 4.80 (s, 2H), 4.40 (m, 1H), 2.80-2.60 (m, 2H), 2.40-2.20 (m, 2H) | 198.5, 148.0, 137.5, 129.5, 128.5, 126.5, 126.0, 87.0, 86.5, 68.0, 40.0, 38.0 | +15.0 (1.0, CHCl3) |

| (+)-Menisdaurilide | 7.20 (dd, J=5.9, 1.5 Hz, 1H), 6.15 (d, J=5.9 Hz, 1H), 5.05 (m, 1H), 4.95 (m, 1H), 3.00-2.80 (m, 1H), 2.60-2.40 (m, 1H) | 173.0, 150.0, 122.0, 80.0, 75.0, 35.0, 30.0 | +324.0 (1.0, CHCl3) |

Experimental Protocols

Step 1: Synthesis of (+)-(4'R,5'R)-4',5'-Diphenyl-1,4-dioxaspiro[5.5]undec-8-ene-7,10-dione

To a solution of p-benzoquinone (1.08 g, 10 mmol) in dry toluene (50 mL) is added (R,R)-hydrobenzoin (2.14 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1 mmol). The mixture is heated to reflux with a Dean-Stark trap for 4 hours. After cooling to room temperature, the reaction mixture is washed with saturated aqueous NaHCO3 solution and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford the product as a yellow solid.

Step 2: Synthesis of (+)-(4'R,5'R,8S)-8-Hydroxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-one

To a solution of the enedione from Step 1 (2.86 g, 9.5 mmol) and CeCl3·7H2O (4.25 g, 11.4 mmol) in methanol (100 mL) at 0 °C is added NaBH4 (180 mg, 4.75 mmol) in small portions. The reaction mixture is stirred at 0 °C for 30 minutes. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is used in the next step without further purification.

Step 3: Synthesis of (+)-(4'R,5'R,8S)-8-Acetoxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-one

To a solution of the crude alcohol from Step 2 in pyridine (20 mL) at 0 °C is added acetic anhydride (1.4 mL, 14.3 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 3:1) to give the acetate as a white solid.

Step 4: Synthesis of (+)-(4'R,5'R,8S,9S,10S)-9,10-Epoxy-8-acetoxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undecan-7-one

To a solution of the acetate from Step 3 (3.3 g, 9.0 mmol) in dichloromethane (100 mL) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA, 77%, 2.4 g, 10.8 mmol). The reaction mixture is stirred at room temperature for 24 hours. The mixture is then washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 2:1) to yield the epoxide as a white solid.

Step 5: Synthesis of (+)-(1S,4R,5S,6S)-1,5,6-Trihydroxycyclohex-2-en-1-yl acetate

A mixture of the epoxide from Step 4 (3.0 g, 7.8 mmol) and montmorillonite K-10 (6 g) in a mixture of dichloromethane (100 mL) and water (2 mL) is heated at reflux for 48 hours. The solid is filtered off and washed with ethyl acetate. The combined filtrates are concentrated under reduced pressure. The residue is purified by flash chromatography (silica gel, ethyl acetate) to afford the triol as a colorless oil.

Step 6: Synthesis of (+)-Menisdaurilide

To a solution of diethylphosphonoacetic acid (1.5 g, 7.6 mmol) in dichloromethane (50 mL) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.45 g, 7.6 mmol). The mixture is stirred for 10 minutes, and then the triol from Step 5 (700 mg, 3.8 mmol) is added. The reaction is stirred at room temperature for 12 hours. The solvent is removed, and the residue is dissolved in THF (50 mL). To this solution at 0 °C is added 18-crown-6 (5.0 g, 19 mmol) and K2CO3 (2.6 g, 19 mmol). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 1:1) to give (+)-Menisdaurilide as a white solid.

Logical Relationships and Key Transformations

The successful synthesis of (+)-Menisdaurilide hinges on a series of stereocontrolled reactions. The initial ketalization establishes the chiral environment for the subsequent steps. The stereoselective reduction of the enone and the diastereoselective epoxidation are crucial for setting the relative and absolute stereochemistry of the cyclohexane core. The final lactonization step, proceeding through a Horner-Wadsworth-Emmons olefination followed by an intramolecular cyclization, completes the butenolide ring.

Caption: Key concepts and transformations in the synthesis of (+)-Menisdaurilide.

Enantioselective Synthesis of Menisdaurilide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurilide, a naturally occurring butenolide, serves as a crucial chiral building block in the synthesis of various biologically active compounds, most notably the Securinega family of alkaloids. Its intrinsic biological activities, including the induction of apoptosis in cancer cells, further underscore its importance in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound and its subsequent derivatization, tailored for researchers in organic synthesis and drug discovery.

Introduction

The enantioselective synthesis of complex natural products is a cornerstone of modern organic chemistry, enabling access to enantiomerically pure compounds for biological evaluation. This compound, with its stereogenic centers, presents a synthetic challenge that has been elegantly addressed through various methodologies. This document outlines a key asymmetric synthetic strategy commencing from p-benzoquinone, and a pivotal application of (+)-Menisdaurilide in the diastereoselective synthesis of allosecurinine via a vinylogous Mannich reaction. Furthermore, the potential biological mechanism of this compound-induced apoptosis is discussed, providing context for its application in pharmacological studies.

Data Presentation

Table 1: Key Transformations and Yields in the Enantioselective Synthesis of (+)-Menisdaurilide

| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | Asymmetric Dihydroxylation | Enone | Diol | AD-mix-β, MeSO₂NH₂, t-BuOH/H₂O | 95 | >98 | Busqué et al., 2003 |

| 2 | Oxidative Cleavage | Diol | Dialdehyde | NaIO₄, CH₂Cl₂/H₂O | 92 | - | Busqué et al., 2003 |

| 3 | Lactonization | Dialdehyde | (+)-Menisdaurilide | (EtO)₂P(O)CH₂CO₂Et, NaH, THF | 85 | >98 | Busqué et al., 2003 |

Table 2: Key Transformations and Yields for the Synthesis of Allosecurinine from (+)-Menisdaurilide

| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio | Reference |

| 1 | Silyl Protection | (+)-Menisdaurilide | O-TBDPS-Menisdaurilide | TBDPSCl, Imidazole, DMF | 98 | - | Bardají et al., 2008 |

| 2 | Vinylogous Mannich Reaction | O-TBDPS-Menisdaurilide | Mannich Adduct | 1. LDA, THF, -78 °C; 2. Iminium ion precursor | 75 | 4:1 | Bardají et al., 2008 |

| 3 | Cyclization and Deprotection | Mannich Adduct | Allosecurinine | 1. TFA, CH₂Cl₂; 2. K₂CO₃, MeOH | 80 | - | Bardají et al., 2008 |

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (+)-Menisdaurilide

Step 1: Asymmetric Dihydroxylation

-

To a stirred solution of the starting enone (1.0 equiv) in a 1:1 mixture of t-BuOH and water (0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of enone) and methanesulfonamide (1.0 equiv).

-

Stir the reaction mixture vigorously at 0 °C for 24 hours.

-

Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of enone) and stir for an additional hour.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the chiral diol.

Step 2: Oxidative Cleavage

-

Dissolve the diol (1.0 equiv) in a 2:1 mixture of CH₂Cl₂ and water (0.1 M).

-

Cool the solution to 0 °C and add sodium periodate (2.2 equiv) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude dialdehyde, which is used in the next step without further purification.

Step 3: Lactonization

-

To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) at 0 °C, add triethyl phosphonoacetate (1.2 equiv) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of the crude dialdehyde (1.0 equiv) in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (+)-Menisdaurilide.

Protocol 2: Synthesis of Allosecurinine from (+)-Menisdaurilide

Step 1: Silyl Protection of (+)-Menisdaurilide

-

To a solution of (+)-Menisdaurilide (1.0 equiv) in anhydrous DMF (0.2 M), add imidazole (2.5 equiv) and tert-butyldiphenylsilyl chloride (1.2 equiv).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield O-TBDPS-Menisdaurilide.

Step 2: Vinylogous Mannich Reaction

-

To a solution of diisopropylamine (1.5 equiv) in anhydrous THF (0.3 M) at -78 °C, add n-butyllithium (1.4 equiv, 2.5 M in hexanes) dropwise.

-

Stir the solution at -78 °C for 30 minutes.

-

Add a solution of O-TBDPS-Menisdaurilide (1.0 equiv) in THF dropwise.

-

After stirring for 1 hour at -78 °C, add a solution of the pre-formed iminium ion precursor (1.2 equiv) in THF.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the mixture with ethyl acetate (3 x 40 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the Mannich adduct.

Step 3: Cyclization and Deprotection to Allosecurinine

-

Dissolve the Mannich adduct (1.0 equiv) in CH₂Cl₂ (0.1 M) and add trifluoroacetic acid (5.0 equiv).

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in methanol (0.1 M) and add potassium carbonate (3.0 equiv).

-

Stir the suspension at room temperature for 12 hours.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by flash column chromatography (silica gel, CH₂Cl₂:methanol gradient) to afford allosecurinine.

Visualizations

Synthetic Strategy for (+)-Menisdaurilide

Caption: Overall synthetic workflow for the enantioselective synthesis of (+)-Menisdaurilide.

Synthesis of Allosecurinine from this compound

Caption: Key transformations in the synthesis of Allosecurinine from (+)-Menisdaurilide.

Proposed Signaling Pathway for this compound-Induced Apoptosisdot

Application Notes and Protocols: Vinylogous Mannich Reaction Utilizing Menisdaurilide Derivatives in Alkaloid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Menisdaurilide, a natural product, serves as a valuable chiral starting material in the asymmetric synthesis of complex alkaloids, particularly those belonging to the Securinega family. A key transformation in these synthetic routes is the diastereoselective vinylogous Mannich reaction. This document provides detailed protocols and data for the application of a this compound derivative in a vinylogous Mannich reaction, a crucial step in the total synthesis of allosecurinine. This reaction establishes the core stereochemistry of the target alkaloid by coupling a silyl enol ether derived from O-protected this compound with an iminium ion precursor.

Experimental Protocols

The following protocols are adapted from the diastereoselective synthesis of allosecurinine as reported by de March and coworkers.[1][2]

1. Preparation of the Silyl Dienol Ether of O-TBDPS this compound:

This procedure outlines the conversion of O-protected this compound to its corresponding silyl dienol ether, the nucleophilic partner in the vinylogous Mannich reaction.

-

Materials:

-

(6S,7aR)-6-(tert-Butyldiphenylsilanyloxy)-7,7a-dihydrobenzofuran-2(6H)-one (O-TBDPS this compound)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Chlorotrimethylsilane (TMSCl), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous triethylamine (Et₃N)

-

-

Procedure:

-

To a stirred solution of O-TBDPS this compound (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add LDA (1.1 equiv) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add a solution of freshly distilled TMSCl (1.2 equiv) and anhydrous Et₃N (1.2 equiv) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude silyl dienol ether is used immediately in the next step without further purification.

-

2. Vinylogous Mannich Reaction:

This protocol details the key C-C bond-forming step between the silyl dienol ether and the iminium ion precursor.

-

Materials:

-

Crude silyl dienol ether from the previous step

-

1-Boc-4-methoxypiperidine (iminium ion precursor)

-

Anhydrous dichloromethane (DCM)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

-

Procedure:

-

Dissolve the crude silyl dienol ether (1.0 equiv) and 1-Boc-4-methoxypiperidine (1.2 equiv) in anhydrous DCM (0.1 M) and cool the solution to -78 °C under an argon atmosphere.

-

Add BF₃·OEt₂ (1.5 equiv) dropwise to the stirred solution.

-

Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution at -78 °C.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired Mannich adduct.

-

Data Presentation

The vinylogous Mannich reaction in the synthesis of allosecurinine from (+)-menisdaurilide proceeds with high diastereoselectivity.[1]

| Reactant 1 (this compound Derivative) | Reactant 2 (Iminium Precursor) | Product (Mannich Adduct) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Silyl dienol ether of O-TBDPS-(+)-Menisdaurilide | 1-Boc-4-methoxypiperidine | Tricyclic amine | 90 | >95:5 |

Visualizations

Below are diagrams illustrating the experimental workflow and the core reaction mechanism.

Caption: Experimental workflow for the vinylogous Mannich reaction.

Caption: Simplified mechanism of the vinylogous Mannich reaction.

References

Application Notes and Protocols: Synthesis of Allosecurinine from Menisdaurilide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the diastereoselective synthesis of the Securinega alkaloid, allosecurinine, from (+)-menisdaurilide. This synthetic route, first reported by de March, Figueredo, Font, and coworkers, is notable for its efficiency and stereocontrol, achieving the target molecule in seven steps with a commendable overall yield. The key transformation in this synthesis is a vinylogous Mannich reaction.[1][2][3][4][5][6]

Overview of the Synthetic Strategy

The synthesis begins with the protection of the hydroxyl group of (+)-menisdaurilide, followed by a key vinylogous Mannich reaction to couple the this compound core with a piperidine fragment. Subsequent transformations, including cyclization and deprotection steps, lead to the final tetracyclic structure of allosecurinine. The overall process is highly diastereoselective and has been demonstrated to be effective for producing both allosecurinine and its enantiomer, viroallosecurinine, by starting with the corresponding enantiomer of this compound.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the yields for each step in the synthesis of allosecurinine from (+)-menisdaurilide.

| Step | Transformation | Product | Yield (%) |

| 1 | Protection of hydroxyl group | (-)-17 (TBDPS-protected this compound) | 89 |

| 2 | Silyl enol ether formation | Not isolated | - |

| 3 | Vinylogous Mannich reaction | Not isolated | - |

| 4 | Desilylation and cyclization | Not isolated | - |

| 5 | Boc deprotection | Not isolated | - |

| 6 | Intramolecular nucleophilic substitution | Not isolated | - |

| 7 | Final deprotection/cyclization | Allosecurinine | ~40-42 (overall) |

Note: The reported overall yield for the seven-step synthesis is approximately 40-42%.[1][3] Individual yields for intermediate steps after the initial protection are not explicitly detailed in the abstracts, but the overall efficiency is high.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of allosecurinine from (+)-menisdaurilide.

Step 1: Protection of (+)-Menisdaurilide

-